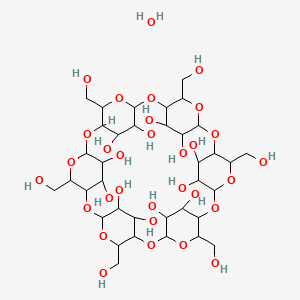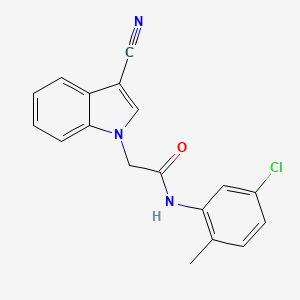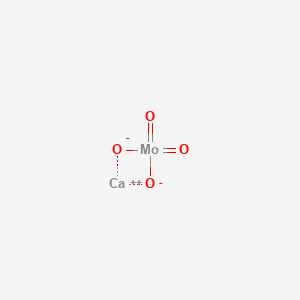![molecular formula C13H12N4O2 B12507737 8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Aplicaciones Científicas De Investigación
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-triazolo[4,5-b]pyrazine: Another triazole-fused pyrazine with similar biological activities.
1,2,3-triazolo[4,5-c]pyridazine:
1,2,3-triazolo[1,5-a]pyrazine: Known for its use in the development of fluorescent probes and polymers.
Uniqueness
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple protein kinases simultaneously makes it a valuable compound in overcoming drug resistance in cancer therapy .
Propiedades
Fórmula molecular |
C13H12N4O2 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
8-(3,5-dimethylphenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C13H12N4O2/c1-8-5-9(2)7-10(6-8)19-12-11-15-16-13(18)17(11)4-3-14-12/h3-7H,1-2H3,(H,16,18) |
Clave InChI |
SWFJNPLSYFYXHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=NC=CN3C2=NNC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)




![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)

